Acetanthranil-d3
Overview
Description
Acetanthranil-d3 is a deuterium-labeled version of Acetanthranil, an organic compound with the molecular formula C9H4D3NO2 and a molecular weight of 164.18. It is a stable isotope-labeled compound used in various scientific research applications. The compound is also known by several synonyms, including 2-Methyl-3,1-benzoxazin-4-one-d3 and 2-Methyl-4-oxo-3,1-benzoxazine-d3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanthranil-d3 involves the incorporation of deuterium atoms into the Acetanthranil molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in Acetanthranil are replaced with deuterium using deuterated reagents under specific conditions. The reaction typically requires a deuterium source, such as deuterated water (D2O) or deuterated solvents, and a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and complete deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetanthranil-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution can result in various substituted derivatives.
Scientific Research Applications
Acetanthranil-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging for disease treatment and diagnosis.
Industry: Applied in environmental studies and as a standard in various analytical techniques .
Mechanism of Action
The mechanism of action of Acetanthranil-d3 involves its role as a labeled compound in research. The deuterium atoms in this compound provide a distinct isotopic signature, allowing researchers to trace and study the compound’s behavior in various biological and chemical systems. This isotopic labeling helps in understanding metabolic pathways, reaction mechanisms, and kinetic studies.
Comparison with Similar Compounds
Similar Compounds
Acetanthranil: The non-deuterated version of Acetanthranil-d3.
2-Methyl-3,1-benzoxazin-4-one: Another similar compound with a different isotopic composition.
2-Methyl-4-oxo-3,1-benzoxazine: A structurally related compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(trideuteriomethyl)-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSKECCMQRJRX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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